4-((4-Ethoxy-2-nitrophenyl)amino)-2-((4-methoxyphenethyl)amino)-4-oxobutanoic acid
Description
This compound features a butanoic acid backbone substituted with two distinct aromatic amine groups:
- 4-Ethoxy-2-nitrophenyl: A phenyl ring with an ethoxy (-OCH₂CH₃) group at the para position and a nitro (-NO₂) group at the ortho position.
- 4-Methoxyphenethyl: A phenethyl group (CH₂CH₂-) with a methoxy (-OCH₃) substituent at the para position.
The molecular formula is inferred as C₂₁H₂₄N₃O₇ (exact mass: 454.16 g/mol), though this is extrapolated from related analogs . Its structure combines electron-withdrawing (nitro) and electron-donating (ethoxy, methoxy) groups, creating a unique electronic profile that influences solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
4-(4-ethoxy-2-nitroanilino)-2-[2-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7/c1-3-31-16-8-9-17(19(12-16)24(28)29)23-20(25)13-18(21(26)27)22-11-10-14-4-6-15(30-2)7-5-14/h4-9,12,18,22H,3,10-11,13H2,1-2H3,(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIVSDMRPOKFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CC=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((4-methoxyphenethyl)amino)-4-oxobutanoic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its therapeutic implications.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 366.39 g/mol. The structure features an ethoxy group, a nitro group, and methoxyphenethyl moieties, which contribute to its biological properties.
Synthesis typically involves the reaction of 4-ethoxy-2-nitroaniline with 4-methoxyphenethylamine in the presence of appropriate coupling agents to facilitate the formation of the amide bond. The final product is purified through recrystallization methods to obtain a high yield of pure compound.
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of nitro and methoxy groups enhances electron donation capabilities, reducing oxidative stress in cellular systems. Studies have shown that derivatives of nitrophenyl compounds can scavenge free radicals effectively, suggesting that our compound may also possess similar properties .
Anti-inflammatory Effects
Preliminary studies have indicated that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. For instance, the inhibition of NF-kB signaling pathways has been documented in similar structures, which could imply that this compound may exert anti-inflammatory effects through similar mechanisms .
Antitumor Activity
There is emerging evidence that compounds featuring nitro and aromatic functionalities can exhibit antitumor properties. For example, certain nitroanilines have been shown to induce apoptosis in cancer cell lines by activating caspase pathways. The potential for this compound to inhibit tumor growth warrants further investigation .
Case Studies
- In vitro Studies : In cell culture models, compounds structurally akin to this compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). These studies utilized MTT assays to assess cell viability post-treatment.
- In vivo Studies : Animal models treated with related compounds have shown reduced tumor size and improved survival rates. For instance, administration of a similar nitrophenyl derivative resulted in a marked decrease in tumor burden in xenograft models .
The proposed mechanism for the biological activity involves:
- Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to interact with ROS, mitigating cellular damage.
- Cytokine Modulation : It may inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Apoptotic Induction : By activating intrinsic apoptotic pathways, it may promote programmed cell death in malignant cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key Observations:
- Solubility: Analogs lacking nitro groups (e.g., 4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid) exhibit higher aqueous solubility due to reduced polarity .
- Steric Bulk : The 4-methoxyphenethyl group in the target compound increases molecular volume, which may hinder diffusion across cell membranes compared to simpler analogs .
Target Compound vs. Enzyme Inhibitors:
- Human Thymidylate Synthase (hTS) Inhibitors: Analogs like (R)-4-((1-cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid () inhibit hTS via cyclopropyl and phenyl interactions.
- Cathepsin G Modulation : Compounds with thioether linkages (e.g., ) show protease inhibition, but the target compound’s nitro group could redirect activity toward oxidative stress pathways .
Target Compound vs. Receptor Binders:
Stability and Spectroscopic Profiles
- IR Spectroscopy : The target compound’s nitro group exhibits asymmetric (1520 cm⁻¹) and symmetric (1350 cm⁻¹) stretching, absent in methoxy-only analogs .
- NMR : The 4-methoxyphenethyl group generates distinct aromatic proton signals (δ 6.8–7.3 ppm) and methoxy singlet (δ 3.8 ppm), differentiating it from analogs with simpler substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
